molecular formula C20H22N4O4 B2680605 2,3-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide CAS No. 2034255-65-5

2,3-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide

Cat. No.: B2680605
CAS No.: 2034255-65-5
M. Wt: 382.42
InChI Key: XGSRCCIXJZRMEI-HDJSIYSDSA-N
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Description

2,3-Dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .

Scientific Research Applications

2,3-Dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide has several scientific research applications:

Preparation Methods

The synthesis of 2,3-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the product can vary, but they are generally in the range of 43-50% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2,3-Dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar compounds to 2,3-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide include other benzamide derivatives such as 3-acetoxy-2-methylbenzamide. These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-5-3-4-15(18(17)27-2)19(25)24-13-6-8-14(9-7-13)28-20-16(12-21)22-10-11-23-20/h3-5,10-11,13-14H,6-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSRCCIXJZRMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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